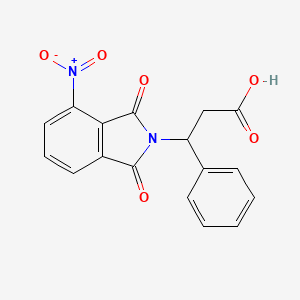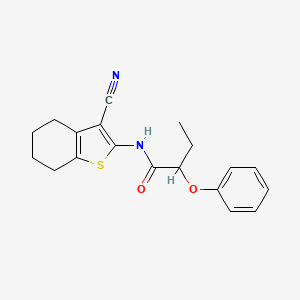
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one, also known as MDBT, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery. MDBT is a thiazole derivative that contains a benzodioxole moiety, which is known for its biological activity.
Wirkmechanismus
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is not fully understood. However, studies have suggested that 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one may exert its effects through the inhibition of key enzymes involved in cancer cell growth and inflammation. 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, studies have suggested that 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one may have neuroprotective effects. 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been shown to protect neurons against oxidative stress and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is also stable and can be stored for extended periods without degradation. However, there are also limitations to using 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one in lab experiments. 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to fully elucidate the biochemical and physiological effects of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one.
Zukünftige Richtungen
There are several future directions for the study of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. One potential area of research is the development of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one analogs with improved potency and selectivity. Another area of research is the investigation of the potential applications of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one and its potential applications in drug discovery.
Synthesemethoden
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one can be synthesized through a multi-step process that involves the condensation of 2-amino-4-methylphenol with 2-chloroacetic acid to form 2-(4-methylphenyl)oxazolidin-2-one. The oxazolidinone is then reacted with thioamide to form 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. The synthesis method for 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been shown to have potential applications in drug discovery. In particular, it has been investigated for its anti-cancer properties. Studies have shown that 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has also been investigated for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-methylphenyl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c1-11-2-5-13(6-3-11)18-19-17(20)16(23-18)9-12-4-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQDCCUXKHSTLG-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5168055.png)
![methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
![1-(4-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5168077.png)
![11-(3,4-dichlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5168083.png)

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5168100.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5168103.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5168106.png)
![methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5168131.png)


![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5168163.png)